Gallopamil hydrochloride
Overview
Description
Gallopamil hydrochloride is a coronary vasodilator that is an analog of iproveratril (VERAPAMIL) with one more methoxy group on the benzene ring . It is used in the treatment of abnormal heart rhythms . It is also a L-type calcium channel blocker designed for the treatment of coronary heart diseases: angina pectoris, prinzmetal angina, and hypertonia .
Synthesis Analysis
This compound was synthesized from 2-(3,4,5-trimethoxyphenyl) acetonitrile and 2-(3,4-dimethoxyphenyl)-N-methylethylamine by nucleophilic substitution and salt-forming reaction .Molecular Structure Analysis
The molecular formula of this compound is C28H41ClN2O5 . The IUPAC name is 5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride .Chemical Reactions Analysis
The pharmacokinetics and bioavailability of the racemic drug gallopamil are not stereoselective at steady-state and are therefore not substantially altered compared with the single dose administration of gallopamil .Physical And Chemical Properties Analysis
The molecular weight of this compound is 521.1 g/mol . The InChI is InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H .Scientific Research Applications
Synthesis and Chemical Analysis
Gallopamil hydrochloride, a calcium channel blocker, has been synthesized and characterized for its structure using techniques like 1H NMR and MS. This synthesis process is crucial for the development and analysis of the drug's chemical properties (Geng Min, 2011).
Cardiovascular Applications
- Effect on Myocardial Ischaemia : this compound has shown a beneficial effect in reducing myocardial ischemia during procedures like percutaneous transluminal coronary angioplasty (PTCA), suggesting its potential in cardiovascular interventions (Rauch et al., 2012).
- Cardiovascular Pharmacodynamics : Research on the pharmacokinetics and pharmacodynamics of gallopamil, including its enantioselective properties, has contributed to understanding its impact on cardiovascular health (Gross et al., 2000).
Respiratory Health
A study indicated that this compound, as a calcium channel blocker, can reduce airway remodeling in severe asthma. This offers insights into its potential role in managing chronic respiratory conditions (Girodet et al., 2015).
Drug Metabolism and Analysis
- **Metabolites Analysis**: The metabolites of Gallopamil, including its interaction with other compounds, have been analyzed using techniques like in-tube solid phase microextraction and liquid chromatography-mass spectrometry, which are crucial for understanding its pharmacokinetics and metabolism (Walles et al., 2002).
Renal Applications
- Acute Renal Failure : A study exploring intrarenal infusion of Gallopamil in acute renal failure found that it could play a protective role in human acute renal failure, enhancing recovery of renal function (Lumlertgul et al., 2012).
Chiral Separation in Pharmaceuticals
Research has been conducted on the chiral separation of calcium channel antagonists, including Gallopamil, using techniques like supercritical fluid chromatography and high-performance liquid chromatography. This is significant for the development of pharmaceuticals and understanding their stereochemistry (Raja et al., 2022).
Effects on Microorganisms
Studies have shown that various calcium channel antagonists, including Gallopamil, can affect the chemotaxis and motility of microorganisms like Escherichia coli, indicating a broader biological impact beyond human health (Tisa et al., 2000).
Mechanism of Action
Target of Action
Gallopamil hydrochloride is primarily targeted at the L-type calcium channels . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the influx of calcium ions into the cell .
Mode of Action
As an L-type calcium channel blocker , this compound inhibits the influx of calcium ions through these channels . This action results in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance .
Biochemical Pathways
This disruption can affect various downstream effects, such as the relaxation of vascular smooth muscle .
Pharmacokinetics
Like other calcium channel blockers, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary molecular effect of this compound is the inhibition of calcium ion influx through L-type calcium channels . At the cellular level, this results in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance . This can help in the treatment of conditions like hypertension and angina pectoris .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH levels, temperature, and the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . .
Safety and Hazards
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-20(2)28(19-29,22-17-25(33-6)27(35-8)26(18-22)34-7)13-9-14-30(3)15-12-21-10-11-23(31-4)24(16-21)32-5;/h10-11,16-18,20H,9,12-15H2,1-8H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRIUNHEQSXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047858 | |
Record name | Gallopamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>78.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855637 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
16662-46-7 | |
Record name | Gallopamil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16662-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallopamil hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GALLOPAMIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Gallopamil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-cyano-3-(3,4,5-trimethoxyphenyl)hex-6-yl]-(5,6-dimethoxyphenethyl)methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALLOPAMIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4VR32A0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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